molecular formula C2H9NO6P2 B098022 (Phosphonomethylamino)methylphosphonic acid CAS No. 17261-34-6

(Phosphonomethylamino)methylphosphonic acid

Cat. No. B098022
CAS RN: 17261-34-6
M. Wt: 205.04 g/mol
InChI Key: ISQSUCKLLKRTBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methylphosphonic acid (MPn) is an intermediate in the synthesis of phosphorus-containing nerve agents, such as sarin and VX . A mixture of alkylphosphonic acid monoesters, alkyl halides, and triethylamine in toluene was stirred under microwave conditions for the synthesis .


Molecular Structure Analysis

The molecular formula of Methylphosphonic acid is CH5O3P. Its average mass is 96.022 Da and its monoisotopic mass is 95.997627 Da .


Chemical Reactions Analysis

The C–P bond cleavage mechanism of MPn under UV irradiation and density functional theory (DFT) was investigated to simulate the photo-oxidation reaction process involving reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The physical properties of Methylphosphonic acid include a density of 1.5±0.1 g/cm3, boiling point of 265.2±23.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • (Phosphonomethylamino)methylphosphonic acid is used in the synthesis of open-framework metal phosphonates. For instance, it aided in creating a barium phosphonate with potential applications in materials science due to its unique porous structure and stability up to 240 degrees Celsius (Bauer et al., 2005).
  • Stability Constants Evaluation

    • The stability constants of metal complexes involving phosphonic acids, including (phosphonomethylamino)methylphosphonic acid, have been critically evaluated. This is crucial for understanding their behavior in various chemical environments (Popov et al., 2001).
  • Environmental Monitoring

    • Phosphonic acids, including derivatives of (phosphonomethylamino)methylphosphonic acid, have been analyzed in environmental samples like groundwater. This is important for monitoring potential pollutants and understanding environmental chemistry (Sega et al., 1997).
  • Biodegradation Studies

    • The biodegradation and utilization of phosphonic acids by marine bacteria have been studied. These bacteria can degrade various phosphonic acid compounds, indicating the ecological role of these compounds in marine environments (Urata et al., 2022).
  • Microfluidic Device Development

    • Phosphonic acids, as degradation products of nerve agents, are analyzed using microchip electrophoresis. This demonstrates the applicability of modern analytical techniques for monitoring hazardous substances (Ding et al., 2008).
  • Microbial Phosphate Source Utilization

    • Microbial pathways for converting methylphosphonic acid into inorganic phosphate have been studied, highlighting the environmental and biochemical significance of phosphonic acids in nutrient cycling (Gama et al., 2019).
  • Analytical Method Development

    • An EPA method for the analysis of various phosphonic acids, including (phosphonomethylamino)methylphosphonic acid derivatives, in water samples has been validated. This contributes to environmental and safety monitoring efforts (Owens et al., 2008).
  • Chemical Warfare Agent Detection

    • Phosphonic acids related to chemical warfare agents have been effectively methylated for detection and identification by gas chromatography-mass spectrometry, aiding in chemical safety and defense applications (Valdez et al., 2016).

Safety And Hazards

Methylphosphonic acid is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes in contact with skin .

Future Directions

The complex formation between Hg2+, CH3Hg+, Sn2+ and (CH3)2Sn2+ with some phosphonic derivatives of nitrilotriacetic acid (NTA), namely N-(phosphonomethyl)iminodiacetic acid (PMIDA, NTAP), N,N-bis(phosphonomethyl)glycine (NTA2P) and [bis(phosphonomethyl)amino]methylphosphonic acid (NTA3P), has been studied . This suggests potential future directions in the field of complex formation with phosphonic derivatives.

properties

IUPAC Name

(phosphonomethylamino)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSUCKLLKRTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NCP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938178
Record name [Azanediylbis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phosphonomethylamino)methylphosphonic acid

CAS RN

17261-34-6, 68412-67-9
Record name Phosphonic acid, (iminodimethylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [Azanediylbis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonic acid, [iminobis(methylene)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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